

4,6-Dimethoxypyridine-3-boronic acid molecular weight

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Compound of Interest

Compound Name: 4,6-Dimethoxypyridine-3-boronic acid

Cat. No.: B1463905

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An In-Depth Technical Guide to **4,6-Dimethoxypyridine-3-boronic Acid**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of rational drug design. Pyridine-based ring systems are among the most prevalent scaffolds in approved pharmaceuticals, valued for their ability to influence pharmacological activity, solubility, and metabolic stability.[1] Within this class, heteroaryl boronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction provides a robust and versatile method for constructing carbon-carbon bonds, which is fundamental to assembling complex molecular architectures.[3][4]

This technical guide focuses on **4,6-Dimethoxypyridine-3-boronic acid**, a specialized building block that offers a unique combination of features for the synthesis of novel chemical entities. The presence of the pyridine nitrogen atom and the electron-donating methoxy groups influences the electronic properties of the molecule, while the boronic acid moiety serves as a versatile handle for synthetic elaboration. This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the compound's properties, a general synthesis strategy, and a detailed examination of its application in the Suzuki-Miyaura coupling, a key transformation in the drug discovery workflow.

Part 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. **4,6-Dimethoxypyridine-3-boronic acid** is typically supplied as a solid, ranging from white to off-white in appearance.^[5]

Data Summary

All quantitative data for **4,6-Dimethoxypyridine-3-boronic acid** are summarized in the table below for clarity and easy reference.

Property	Value	Source(s)
Molecular Weight	182.97 g/mol	^[5] ^[6]
Molecular Formula	C ₇ H ₁₀ BNO ₄	^[7] ^[8]
CAS Number	915021-19-1	^[7] ^[9]
Appearance	White to off-white solid (powder/crystals)	^[5]
Purity	Typically ≥95-97%	^[9]

Storage and Handling

Proper storage is crucial to maintain the integrity and reactivity of boronic acids, which can be sensitive to moisture and oxidation.

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.^[5]^[10] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.
- **Handling:** Handle the compound in a fume hood to avoid inhalation of dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid dust formation during handling.^[10]

Safety Precautions

While a specific Safety Data Sheet (SDS) for **4,6-Dimethoxypyridine-3-boronic acid** is not widely available, data from closely related isomers like 2,6-Dimethoxypyridine-3-boronic acid provide valuable guidance on potential hazards.^[5]

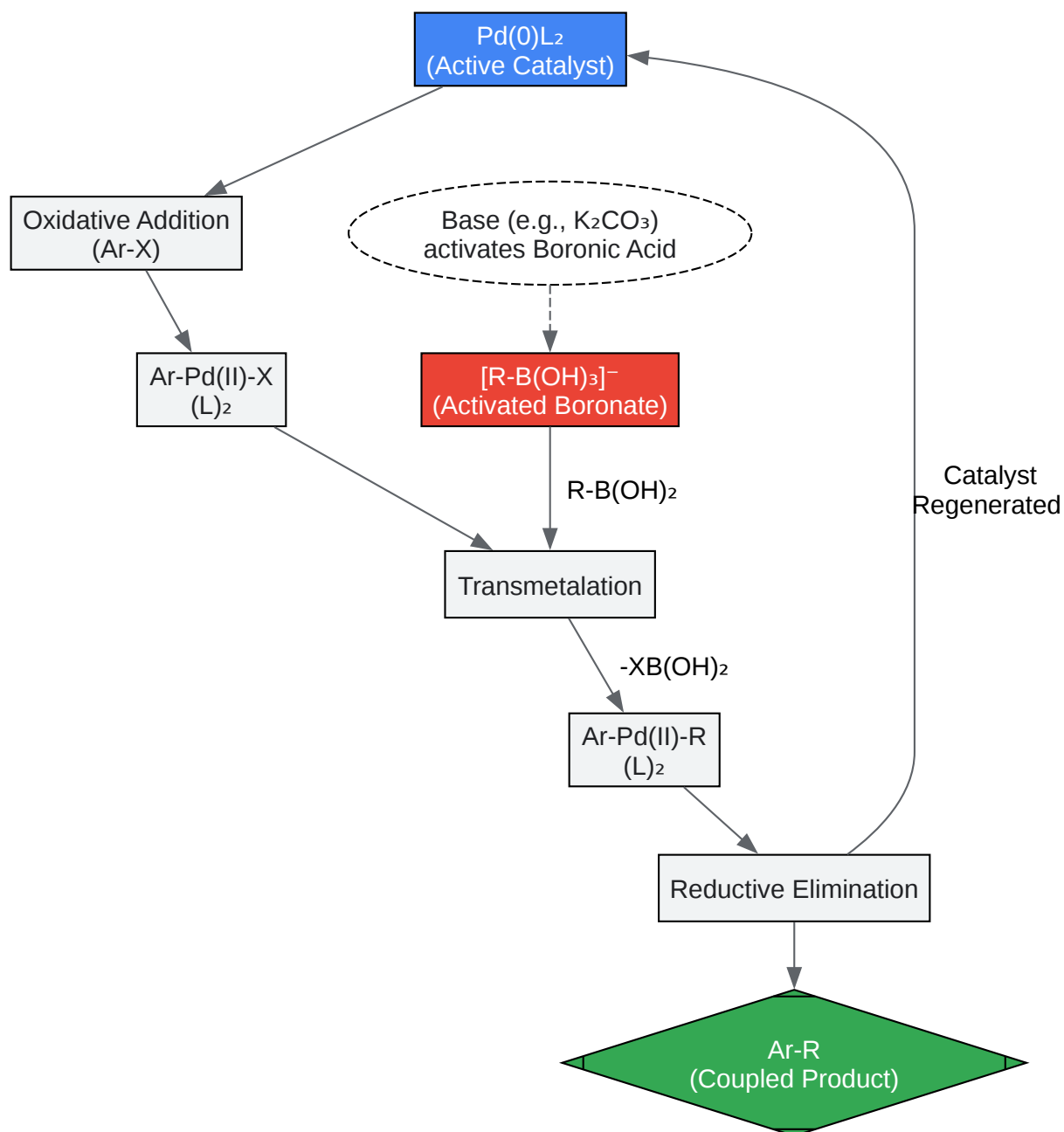
- Health Hazards: May cause skin and serious eye irritation.^[5] May cause respiratory irritation if inhaled. Some boronic acids may be harmful if swallowed.^[5]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.^[5]
 - Skin: Wash with plenty of soap and water. If irritation persists, seek medical advice.^[5]
 - Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.^[5]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.^[5]

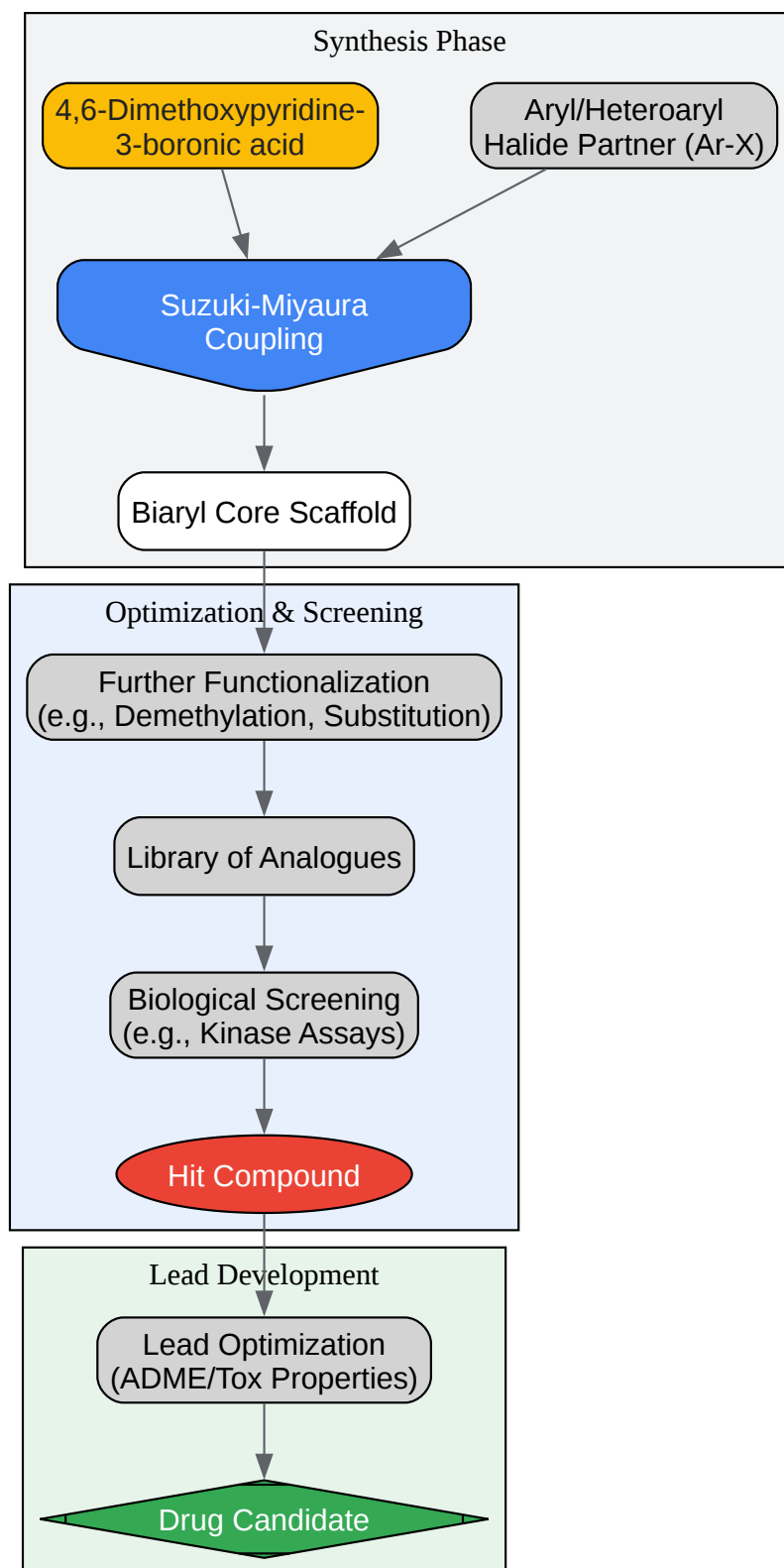
Part 2: Synthesis Strategy

The synthesis of pyridinylboronic acids is a well-established field in organic chemistry.^[11] A common and effective method involves a halogen-metal exchange reaction on a suitable halopyridine precursor, followed by quenching the resulting organometallic intermediate with a boron electrophile, such as a trialkyl borate.

The logical workflow for synthesizing the target compound would start from a di-substituted halopyridine, such as 3-bromo-4,6-dimethoxypyridine.







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